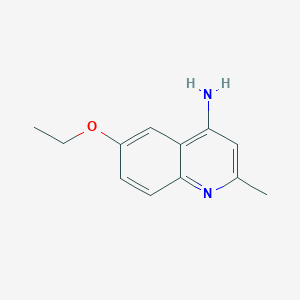
4-Amino-6-ethoxy-2-methylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-6-ethoxy-2-methylquinoline is a heterocyclic aromatic organic compound with the molecular formula C12H14N2O and a molecular weight of 202.25 g/mol . It is a derivative of quinoline, a structure known for its wide range of applications in medicinal and synthetic organic chemistry . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Vorbereitungsmethoden
The synthesis of 4-Amino-6-ethoxy-2-methylquinoline can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a method involving the use of Selectfluor as an oxidizing agent in an aqueous solution under the catalysis of silver nitrate has been reported . This method is noted for its high yield and strong controllability.
Industrial production methods for quinoline derivatives often emphasize greener and more sustainable processes. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are gaining popularity .
Analyse Chemischer Reaktionen
4-Amino-6-ethoxy-2-methylquinoline undergoes various types of chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride can be used.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, halogenation can yield compounds like 4-bromo-6-ethoxy-2-methylquinoline .
Wissenschaftliche Forschungsanwendungen
4-Amino-6-ethoxy-2-methylquinoline has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Amino-6-ethoxy-2-methylquinoline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and derivative used .
Vergleich Mit ähnlichen Verbindungen
4-Amino-6-ethoxy-2-methylquinoline can be compared with other similar compounds, such as:
4-Amino-6-methoxy-2-methylquinoline: This compound has a methoxy group instead of an ethoxy group, which can influence its reactivity and applications.
4-Amino-6-bromo-2-methylquinoline:
4-Chloro-6-ethoxy-2-methylquinoline: The chlorine atom introduces different reactivity patterns compared to the amino group.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its chemical behavior and applications.
Eigenschaften
CAS-Nummer |
66735-27-1 |
|---|---|
Molekularformel |
C12H14N2O |
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
6-ethoxy-2-methylquinolin-4-amine |
InChI |
InChI=1S/C12H14N2O/c1-3-15-9-4-5-12-10(7-9)11(13)6-8(2)14-12/h4-7H,3H2,1-2H3,(H2,13,14) |
InChI-Schlüssel |
RKLCZJYWQIOYCN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC2=C(C=C(N=C2C=C1)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





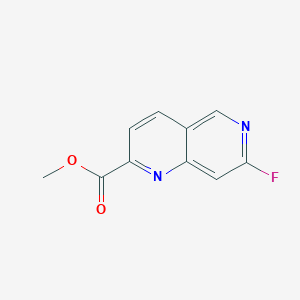
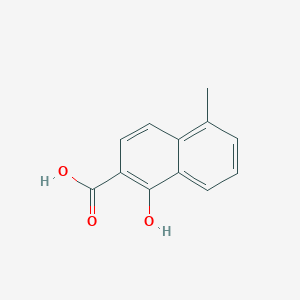
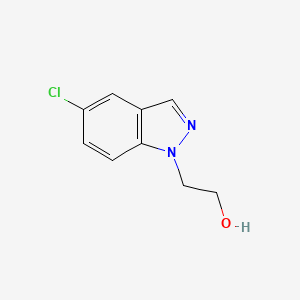
![1,4-Diazaspiro[5.5]undecane-2,5-dione, 3-methyl-, (S)-](/img/structure/B15069604.png)

![8-(Cyclopropanecarbonyl)-2,3-dihydroimidazo[1,2-a]pyridin-5(1H)-one](/img/structure/B15069613.png)
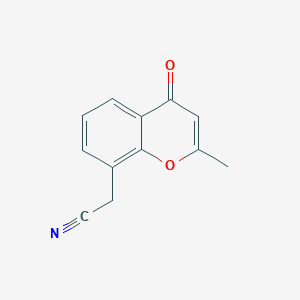
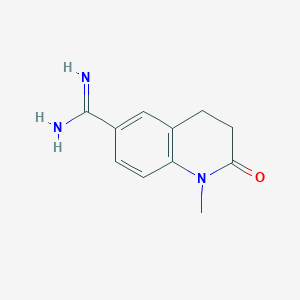
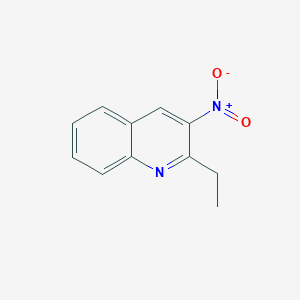
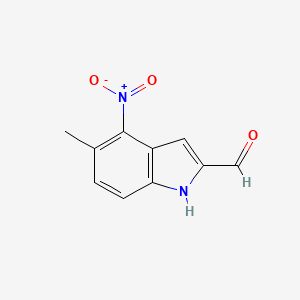
![4-chloro-5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15069640.png)
